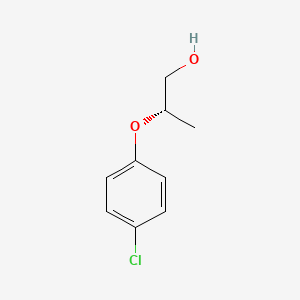

(2S)-2-(4-Chlorophenoxy)propan-1-ol

Beschreibung

Significance of Stereochemistry in O-Arylated Propanols

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is a fundamental concept in organic chemistry. rijournals.com For O-arylated propanols, a class of compounds characterized by a propanol (B110389) backbone linked to an aryl group via an ether bond, stereochemistry plays a pivotal role in determining their physical, chemical, and biological properties. The presence of a chiral center, as seen in (2S)-2-(4-Chlorophenoxy)propan-1-ol, gives rise to enantiomers, which are non-superimposable mirror images of each other.

The biological activity of chiral molecules can differ significantly between enantiomers. One enantiomer may exhibit a desired therapeutic effect, while the other could be inactive or even cause adverse effects. This underscores the importance of producing single-enantiomer compounds in the pharmaceutical industry. The stereochemistry of O-arylated propanols influences how they interact with chiral biological targets such as enzymes and receptors, affecting their efficacy and selectivity. science.gov

Research Landscape and Emerging Applications of Chiral Aryloxyalcohols

Chiral aryloxyalcohols, including this compound, are a class of compounds with a growing research landscape. Their utility as versatile intermediates in asymmetric synthesis makes them highly valuable. rijournals.com Researchers are actively exploring new synthetic routes to access these molecules with high enantiopurity. Biocatalysis, employing enzymes as catalysts, has emerged as a powerful tool for the synthesis of chiral alcohols due to its high selectivity and environmentally friendly reaction conditions. tudelft.nluni-graz.at

Emerging applications for chiral aryloxyalcohols are found in various fields. In medicinal chemistry, they are key components in the synthesis of a range of pharmaceuticals. For instance, they are precursors to beta-blockers, a class of drugs used to manage cardiovascular diseases. researchgate.net The specific stereoisomer is often crucial for the drug's efficacy. Beyond pharmaceuticals, these compounds are being investigated for their potential use in the development of novel materials with specific optical or electronic properties.

Historical Context of this compound Synthesis and Utilization

The synthesis of racemic 2-(4-chlorophenoxy)propan-1-ol (B8693453) has been documented in chemical literature. prepchem.comuni.lu However, the development of methods to produce the specific (S)-enantiomer, this compound, with high enantiomeric excess represents a significant advancement in synthetic chemistry. Early methods often involved the resolution of a racemic mixture, a process that separates the two enantiomers but results in a maximum theoretical yield of only 50% for the desired enantiomer.

More recent and efficient approaches focus on asymmetric synthesis, which aims to selectively produce one enantiomer over the other from the outset. Biocatalytic methods, such as the enantioselective reduction of the corresponding ketone, have proven to be highly effective in producing this compound with excellent purity. nih.gov These modern synthetic strategies are crucial for providing the necessary quantities of the pure (S)-enantiomer for further research and development in various applications.

Chemical Compound Information

| Compound Name | IUPAC Name | Other Names |

| This compound | This compound | Not Available |

| 2-(4-chlorophenoxy)propan-1-ol | 2-(4-chlorophenoxy)propan-1-ol | 2-(4-Chlorophenyl)-1-propanol, p-Chloro-beta-methylphenethyl alcohol |

| 1-(4-Chlorophenoxy)propan-2-ol | 1-(4-chlorophenoxy)propan-2-ol | 2-Propanol, 1-(p-chlorophenoxy)- |

| (S)-Practolol | N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | Not Available |

| (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide | N-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | Not Available |

| (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | Not Available | CP-101,606 |

| 2-Propanol, 1-(o-chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-, dihydrochloride | 1-(2-chlorophenoxy)-3-[methyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride | Not Available |

| (S)-6-chlorochroman-4-ol | (4S)-6-chlorochroman-4-ol | Not Available |

Table 1: Chemical Compound Names and Identifiers

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(4-chlorophenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXGJWWZHKJAMQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532609 | |

| Record name | (2S)-2-(4-Chlorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87810-51-3 | |

| Record name | (2S)-2-(4-Chlorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(4-chlorophenoxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

State of the Art Synthetic Methodologies for 2s 2 4 Chlorophenoxy Propan 1 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For (2S)-2-(4-Chlorophenoxy)propan-1-ol, these strategies primarily involve asymmetric catalysis to induce chirality in precursor molecules, the use of starting materials from the chiral pool, and the deracemization of racemic mixtures.

Asymmetric Catalysis for Chiral Induction in Precursors

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. This approach is pivotal in modern organic synthesis for creating stereochemically complex molecules. beilstein-journals.orgmdpi.com

Homogeneous asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones or esters. This method often employs transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands. nih.govlookchem.comresearchgate.net The hydrogenation of a suitable aryloxy ester precursor, such as ethyl 2-(4-chlorophenoxy)propanoate, in the presence of a chiral catalyst system can yield this compound with high enantioselectivity.

For instance, ruthenium complexes with chiral diphosphine and diamine ligands have proven highly effective for the asymmetric hydrogenation of a wide array of ketones and esters, affording the corresponding chiral alcohols in high yields and excellent enantiomeric excesses. lookchem.com The mechanism often involves a metal-ligand bifunctional catalysis, where the catalyst facilitates the stereoselective addition of hydrogen to the carbonyl group. researchgate.net The choice of chiral ligand is crucial for achieving high enantioselectivity.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| RuCl2(diphosphine)(diamine) | α-aryloxy aldehydes | β-aryloxy primary alcohols | Moderate to good | lookchem.com |

| Rhodium with f-spiroPhos ligand | β-aryloxy cinnamic esters | Chiral β-oxy-functionalized esters | Up to 99.9% | nih.gov |

| Ru-diamine-diphosphine | Racemic secondary alcohols and primary alcohols | Chiral alcohols | Up to 99:1 er | researchgate.net |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant tool in asymmetric synthesis. nih.gov For the synthesis of chiral alcohols like this compound, organocatalytic methods can be applied to create key chiral intermediates. beilstein-journals.org These reactions often proceed through enamine or iminium ion intermediates, which guide the stereochemical outcome of the transformation. organic-chemistry.org

For example, a chiral prolinol ether catalyst can promote the asymmetric α-functionalization of propanal with a suitable electrophile to introduce the chiral center. Subsequent chemical modifications would then lead to the target molecule. The development of privileged organocatalysts, which are effective for a variety of reactions, has expanded the scope of this approach. beilstein-journals.org

| Catalyst Type | Reaction Type | Key Intermediate | Stereoselectivity | Reference |

| Chiral diphenylprolinol TMS ether | Cascade Michael-alkylation | Chiral cyclopropanes | High enantio- and diastereoselectivity | organic-chemistry.org |

| Jørgensen–Hayashi-type catalyst | Michael addition to alkynals | Axially chiral styrenes | High yields and enantiomeric purities | beilstein-journals.org |

| Chiral Phosphoric Acids | Mannich reaction | Chiral β-amino carbonyls | High enantioselectivity | mdpi.com |

Chiral Pool Synthesis Utilizing Defined Stereocenters

Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials. wikipedia.org This strategy takes advantage of the pre-existing stereocenters in molecules like amino acids, sugars, and terpenes to build more complex chiral molecules. wikipedia.org The inherent chirality of the starting material is transferred to the final product, often with high efficiency. wikipedia.org

For the synthesis of this compound, a potential chiral pool starting material could be (S)-lactic acid or its derivatives. The stereocenter at the C2 position is already defined. The synthesis would then involve the etherification of the hydroxyl group with 4-chlorophenol (B41353) and subsequent reduction of the carboxylic acid to the primary alcohol. This approach can be highly efficient, as demonstrated in the synthesis of other chiral compounds like (2S,4R)-4-hydroxyornithine from L-aspartic acid. nih.gov

Deracemization Techniques for O-Arylated Propanols

Deracemization is a process that converts a racemic mixture into a single enantiomer, ideally with a theoretical yield of 100%. This is an attractive strategy as it avoids the 50% yield limitation of classical kinetic resolution. nih.gov For O-arylated propanols, deracemization can be achieved through various methods, including dynamic kinetic resolution (DKR) and other catalytic processes.

Dynamic kinetic resolution combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. For example, the asymmetric hydrogenation of a racemic α-aryloxy aldehyde can proceed via DKR, where a ruthenium catalyst selectively hydrogenates one enantiomer while the other is continuously racemized by a base. lookchem.com This allows for the conversion of the entire racemic starting material into a single enantiomer of the desired alcohol.

More recently, visible-light-driven catalytic deracemization methods have been developed for secondary alcohols. nih.gov These systems often employ a combination of a heterogeneous photocatalyst for dehydrogenation and a chiral homogeneous catalyst for enantioselective hydrogenation, using light as the energy source. nih.gov

Biocatalytic and Chemoenzymatic Production of this compound

Biocatalysis and chemoenzymatic synthesis utilize enzymes to perform highly selective chemical transformations. rjeid.com These methods offer advantages such as mild reaction conditions, high enantioselectivity, and environmental compatibility. nih.gov

For the production of this compound, alcohol dehydrogenases (ADHs) are particularly relevant enzymes. A chemoenzymatic approach could involve the dynamic kinetic resolution of 2-(4-chlorophenoxy)propanal. rsc.org In this process, an alcohol dehydrogenase selectively reduces the (S)-enantiomer of the aldehyde to the corresponding alcohol. Simultaneously, the unreacted (R)-aldehyde is racemized under basic conditions, allowing for the complete conversion of the racemic aldehyde to the (S)-alcohol. rsc.org Horse Liver Alcohol Dehydrogenase (HLADH) has been successfully applied in the synthesis of other (2S)-2-arylpropanols through this DKR process, achieving high yields and enantioselectivities. rsc.org

The combination of biocatalytic steps with traditional chemical reactions in a chemoenzymatic cascade can streamline the synthesis of complex molecules. nih.govnih.govfrontiersin.org For instance, a chemical step could be used to synthesize the precursor 2-(4-chlorophenoxy)propanal, which is then subjected to enzymatic reduction.

| Enzyme | Reaction Type | Substrate | Product | Key Feature | Reference |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Dynamic Kinetic Resolution | 2-Arylpropanals | (2S)-2-Arylpropanols | High yield and enantioselectivity | rsc.org |

| Ketoreductase | Biocatalytic reduction | Ketone precursor | Chiral alcohol intermediate | High optical purity and yield | mdpi.com |

| Lipase (B570770) | Enzymatic resolution | Racemic esters | Enantiomerically enriched acids/esters | High enantiomeric excess | mdpi.com |

| Old Yellow Enzyme (OYE) | Asymmetric reduction | Cyclic enones | Chiral ketones | H2-driven cofactor regeneration in flow | nih.gov |

Enzymatic Kinetic Resolution of Racemic 2-(4-Chlorophenoxy)propan-1-ol (B8693453) and Related Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov Kinetic resolution, a widely employed method for separating enantiomers from a racemic mixture, relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org Among the various approaches, enzymatic kinetic resolution (EKR) stands out due to the high enantioselectivity and mild reaction conditions offered by biocatalysts, making it a cornerstone of green chemistry. nih.govresearchgate.net Lipases, in particular, are extensively used for the resolution of racemic alcohols and their derivatives. mdpi.com

Lipase-Mediated Esterification and Hydrolysis for Enantiomer Separation

Lipase-catalyzed kinetic resolution is a versatile method for obtaining enantiopure alcohols like this compound. This is typically achieved through two main strategies: enantioselective esterification (or transesterification) of a racemic alcohol or enantioselective hydrolysis of a racemic ester. mdpi.com

In enantioselective esterification, a lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For instance, the resolution of racemic 2-phenoxy-1-propanols can be achieved via transesterification using a lipase and an acyl donor like vinyl acetate (B1210297). dergipark.org.tr This process yields an enantioenriched ester and the unreacted, enantioenriched alcohol. The high selectivity of lipases, such as those from Burkholderia cepacia or Candida antarctica, allows for the production of the desired enantiomer with high enantiomeric excess (ee). mdpi.commdpi.com For example, the kinetic resolution of a racemic alcohol using Burkholderia cepacia lipase and vinyl acetate as the acyl donor resulted in the (S)-acetate with 98% ee and the unreacted (R)-alcohol with 94% ee. mdpi.com

Influence of Enzyme Source, Reaction Conditions, and Solvent Systems on Enantioselectivity and Activity

The success of lipase-mediated kinetic resolution is highly dependent on several factors, including the choice of enzyme, reaction temperature, and the solvent system employed.

Enzyme Source: Different lipases exhibit varying degrees of activity and enantioselectivity towards a specific substrate. Lipases from sources such as Candida antarctica (CALB), Pseudomonas cepacia (now Burkholderia cepacia), and even plant-based lipases like Carica papaya lipase (CPL) have been investigated. researchgate.netnih.gov For example, in the resolution of (RS)-2-(4-chlorophenoxy)propionic acid, CPL was found to be more active, enantioselective, and thermally stable compared to crude Candida rugosa lipase. researchgate.net

Reaction Conditions: Temperature plays a crucial role in enzyme kinetics and stability. While higher temperatures can increase the reaction rate, they may negatively impact the enzyme's stability and enantioselectivity. dergipark.org.tr In many lipase-catalyzed reactions, enantioselectivity increases as the temperature decreases. lu.se However, this is not a universal rule, and the optimal temperature must be determined for each specific enzyme-substrate system. dergipark.org.trlu.se The pH of the medium, especially in aqueous solutions or during immobilization, can also significantly affect the enzyme's performance. nih.gov

Solvent Systems: The choice of solvent can profoundly affect an enzyme's enantioselectivity. epa.gov Non-polar organic solvents are often preferred for esterification reactions to shift the equilibrium towards product formation. nih.gov The hydrophobicity of the solvent, often quantified by its log P value, can correlate with enantioselectivity, although this relationship is not always straightforward. lu.se In some cases, solvent mixtures or the addition of polar co-solvents can be used to fine-tune the enzyme's performance. epa.govmdpi.com The use of ionic liquids has also been explored as an alternative to traditional organic solvents, sometimes leading to higher yields and maintained optical purity. mdpi.com

The interplay of these factors is complex, and optimization is key to achieving high conversion and enantiomeric excess. The following table summarizes findings on the influence of different conditions on lipase-catalyzed resolutions.

| Factor | Observation | Reference(s) |

| Enzyme Source | Carica papaya lipase (CPL) showed higher enantioselectivity (E > 100) and thermal stability than Candida rugosa lipase for the resolution of (RS)-2-(chlorophenoxy)propionic acid. | researchgate.net |

| Temperature | In many lipase-catalyzed reactions, enantioselectivity increases with decreasing temperature. However, the opposite trend can also be observed. | lu.se |

| Solvent | Enantioselectivity can be influenced by the solvent's log P value. For some lipase-catalyzed reactions, selectivity increases with increasing log P. | lu.se |

| Solvent | The use of ionic liquids as additives in buffer solutions maintained high optical purity (99%) and resulted in higher yields compared to the addition of DMSO for the hydrolysis of butyl 2-(4-chlorophenoxy)propionate. | mdpi.com |

| Immobilization pH | The pH of the buffer used for immobilizing Candida antarctica lipase B (CALB) greatly affected the conversion values in the kinetic resolution of (R,S)-flurbiprofen. | nih.gov |

Enzyme Immobilization and Reusability in Resolution Processes

For industrial applications, the ability to reuse a biocatalyst is crucial for economic viability. nih.gov Enzyme immobilization, the process of confining enzyme molecules to a solid support, is a key strategy to achieve this. nih.govbohrium.com Immobilization not only facilitates the separation of the catalyst from the reaction mixture but can also enhance the enzyme's stability and, in some cases, its activity and selectivity. uobabylon.edu.iqmdpi.com

A variety of materials have been used as supports for lipase immobilization, including:

Porous materials: Siliceous mesoporous cellular foams (MCFs) and acrylic resins (like Novozym 435) are popular choices due to their large surface area. uobabylon.edu.iqmdpi.com

Polymeric supports: Poly(vinyl) alcohol (PVA) has been used to immobilize Burkholderia cepacia lipase for the resolution of 3-phenoxy-propane-1,2-diols. researchgate.net

Magnetic nanoparticles: These offer a convenient method for catalyst recovery using an external magnetic field. uobabylon.edu.iq

The method of immobilization, whether through physical adsorption or covalent attachment, can influence the enzyme's properties. mdpi.com For lipases like Candida antarctica lipase B (CALB), which possess a "lid" structure covering the active site, immobilization on hydrophobic supports via adsorption is often preferred. mdpi.com This interaction can induce an open conformation of the lid, leading to higher enzymatic activity.

Chemoenzymatic Routes from Glycerol-Derived Precursors

The development of synthetic routes that utilize renewable feedstocks is a central goal of green chemistry. Glycerol (B35011), a major byproduct of biodiesel production, is an attractive and abundant C3 building block. nih.govunlp.edu.ar Chemoenzymatic processes, which combine the selectivity of biocatalysts with the efficiency of chemical transformations, offer powerful pathways to convert glycerol into value-added chemicals, including chiral alcohols. nih.gov

One potential chemoenzymatic route to chiral phenoxypropanols could start with the chemical conversion of glycerol to a more reactive intermediate, such as epichlorohydrin (B41342) or glycidol. These intermediates can then be subjected to enzymatic reactions to introduce chirality. For example, a lipase could be used for the kinetic resolution of a racemic glycerol derivative. A study demonstrated the regioselective hydrolysis of triacetin (B1683017) (a glycerol triester) to 1,2-diacetin using immobilized CALB, showcasing the potential of enzymes to selectively modify glycerol-based molecules. nih.gov While a direct chemoenzymatic route from glycerol to this compound is not extensively detailed in the provided literature, the principles of using glycerol as a starting material for propanol (B110389) synthesis are established. unlp.edu.ar The synthesis of 1-propanol (B7761284) from glycerol hydrogenolysis has been demonstrated, indicating the feasibility of producing the propanol backbone from this renewable resource. unlp.edu.ar

Novel Biocatalyst Discovery and Engineering for Chiral Alcohol Synthesis

The demand for highly efficient and selective biocatalysts has driven research into both the discovery of new enzymes from natural sources and the engineering of existing ones. researchgate.netbohrium.com Techniques like metagenomic screening and genome mining allow researchers to tap into the vast biodiversity of microorganisms to find novel enzymes with desired properties. researchgate.netbohrium.com

Once a promising enzyme is identified, its properties can be further enhanced through protein engineering. bohrium.com Two primary strategies are employed:

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening for improved activity, selectivity, or stability. nih.gov This process can be iterated to achieve significant improvements.

Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and reaction mechanism to make specific, targeted mutations to the amino acid sequence. researchgate.net For example, altering the active site can modify an enzyme's selectivity. researchgate.net A single point mutation in Candida tenuis xylose reductase was shown to dramatically increase its catalytic efficiency for the production of (S)-2-phenylpropanol. nih.gov

These engineering efforts can lead to biocatalysts that are more robust, have higher activity, and exhibit tailored selectivity for non-natural substrates, making them more suitable for industrial-scale synthesis of chiral alcohols. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound through biocatalytic methods aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Several aspects of the methodologies discussed contribute to their green profile:

Use of Biocatalysts: Enzymes operate under mild conditions (ambient temperature and pressure), reducing energy consumption and avoiding the harsh reagents and conditions often required in traditional chemical synthesis. nih.gov This minimizes problems with isomerization, racemization, and other side reactions. nih.gov

Atom Economy: Dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired chiral product, maximizing atom economy. wikipedia.orgrsc.org

Renewable Feedstocks: The potential to use glycerol, a byproduct of the renewable fuel biodiesel, as a starting material presents a significant advantage from a sustainability perspective. unlp.edu.ar

Safer Solvents and Reaction Media: While organic solvents are often used, research is ongoing to replace them with greener alternatives like ionic liquids or even to perform reactions in aqueous media using surfactant nanomicelles. mdpi.comnih.gov These approaches reduce the environmental impact associated with volatile organic compounds (VOCs).

Catalyst Reusability: Enzyme immobilization allows for the easy recovery and reuse of the biocatalyst for multiple cycles, reducing waste and improving the cost-effectiveness of the process. nih.gov

By integrating these strategies, the synthesis of chiral alcohols like this compound can be made more sustainable and environmentally friendly, representing a key application of green chemistry in the pharmaceutical and chemical industries. researchgate.netnih.gov

Development of Solvent-Free and Sustainable Reaction Media

Traditional organic syntheses frequently rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. For instance, the synthesis of related structures has historically used solvents like dichloromethane (B109758). prepchem.com The development of greener alternatives is a key focus of modern chemical process development. State-of-the-art approaches for synthesizing phenoxypropanolamine derivatives are moving towards eliminating harmful solvents entirely.

One of the most advanced strategies is the use of mechanochemistry , or solvent-free solid-state reactions. In this technique, mechanical energy (e.g., from grinding or milling) is used to initiate chemical reactions between solid reactants. This approach has been successfully applied to the synthesis of propranolol (B1214883), a structurally related beta-blocker. nih.gov The formation of a salt between propranolol and capric acid was achieved via mechanosynthesis without any added solvent, proceeding through a submerged eutectic phase that facilitates the reaction below the melting points of the individual components. nih.gov This method drastically reduces waste as it eliminates the need for a solvent, which would typically require subsequent removal and disposal.

Another sustainable approach involves using water or biodegradable solvents like 2-propanol. who.int Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While the low aqueous solubility of organic reactants can be a challenge, this can be overcome using phase-transfer catalysts or surfactant technology. The use of readily biodegradable solvents like 2-propanol also presents a significant improvement over halogenated hydrocarbons. who.int

Table 1: Comparison of Reaction Media for Aryloxypropanolamine Synthesis

| Feature | Traditional Solvent-Based Synthesis | Solvent-Free Mechanosynthesis |

|---|---|---|

| Reaction Medium | Dichloromethane, Chloroform (B151607) prepchem.comnih.gov | None (Solid-State) nih.gov |

| Energy Input | Often requires heating and cooling cycles | Mechanical grinding at ambient temperature nih.gov |

| Waste Generation | High (used solvent requires disposal/recycling) | Minimal (no solvent waste) nih.gov |

| Process Steps | Reaction, solvent removal, purification | Reaction and purification (often simplified) |

| Environmental Impact | High (VOC emissions, hazardous waste) | Low |

Optimization of Catalyst Efficiency and Atom Economy in Process Development

Beyond sustainable solvents, modern synthetic strategies aim to maximize the efficiency of the chemical transformation itself. Two key metrics for this are catalyst efficiency and atom economy.

Atom Economy is a concept that measures how much of the reactants' mass is incorporated into the desired product. scranton.edu A reaction with 100% atom economy is one where all atoms from the reactants are found in the final product, with no byproducts. Rearrangement and addition reactions often have high atom economy, while substitution and elimination reactions typically have lower atom economy due to the formation of side products. scranton.edu

For the synthesis of this compound, a common route is the Williamson ether synthesis, involving the reaction of 4-chlorophenol with a chiral C3 synthon like (S)-2-chloropropan-1-ol or a related epoxide in the presence of a base.

Reaction: 4-chlorophenol + (S)-2-chloropropan-1-ol + NaOH → this compound + NaCl + H₂O

Table 2: Theoretical Atom Economy for a Synthesis of this compound

| Reactant | Formula | Molar Mass (g/mol) | Mass Input |

|---|---|---|---|

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 128.56 g |

| (S)-2-Chloropropan-1-ol | C₃H₇ClO | 94.54 | 94.54 g |

| Sodium Hydroxide | NaOH | 40.00 | 40.00 g |

| Total Reactant Mass | 263.10 g | ||

| Product | Formula | Molar Mass (g/mol) | Mass Output |

| This compound | C₉H₁₁ClO₂ | 186.63 | 186.63 g |

| Atom Economy | (186.63 / 263.10) * 100 = 70.9% |

Note: This calculation is theoretical and assumes stoichiometric amounts for simplicity. Actual process efficiency would also depend on the chemical yield.

Catalyst Efficiency is equally crucial. The goal is to use the smallest possible amount of a catalyst that can be recycled and reused multiple times without losing activity. Phase-transfer catalysts (PTCs) are often employed in syntheses like the one described above to facilitate the reaction between the aqueous base and the organic reactants. Optimizing the PTC involves selecting one with high turnover numbers and stability under reaction conditions, allowing for lower catalyst loading and easier removal from the product stream.

Strategies for Reducing Environmental Impact of Synthetic Routes

A holistic approach to reducing the environmental impact of synthesizing this compound integrates several strategies, building upon the concepts of sustainable media and reaction efficiency.

Selection of Greener Reagents and Starting Materials: The choice of the starting chiral synthon is critical. Using a renewable, bio-derived C3 building block instead of a petrochemical-based one can significantly improve the lifecycle environmental footprint of the final molecule.

Minimizing Waste through High Atom Economy: As discussed, designing synthetic routes with high atom economy is fundamental. This directly reduces the amount of waste generated per kilogram of product, which in turn lowers the environmental burden associated with waste treatment and disposal. scranton.edu

Adoption of Solvent-Free or Green Solvent Systems: The complete elimination of volatile organic solvents through mechanochemistry is an ideal goal. nih.gov Where solvents are necessary, replacing hazardous ones like dichloromethane prepchem.com or chloroform with benign alternatives like water or biodegradable alcohols (e.g., 2-propanol, ethanol) is a key strategy. nih.govwho.int 2-Propanol, for instance, is readily biodegradable and is not expected to bioaccumulate, making it a much more environmentally friendly option. who.int

Energy Efficiency: Solvent-free reactions often require less energy as there is no need to heat and later distill large solvent volumes. nih.gov Utilizing highly efficient catalysts can also lower the activation energy of the reaction, potentially allowing it to proceed at lower temperatures and pressures, thus conserving energy.

Process Intensification: Combining multiple reaction steps into a single "one-pot" synthesis can reduce waste, energy consumption, and the need for intermediate purification steps. This approach streamlines the manufacturing process, leading to both economic and environmental benefits.

By integrating these state-of-the-art principles, the chemical industry can develop synthetic pathways to this compound and other valuable molecules that are not only efficient and economical but also environmentally sustainable.

Advanced Spectroscopic and Chiral Analytical Characterization of 2s 2 4 Chlorophenoxy Propan 1 Ol

Development of Chiral Separation Methods for Enantiomeric Purity Assessment

The ability to separate and quantify enantiomers is critical. Chiral separation methods provide the means to assess the enantiomeric excess of (2S)-2-(4-Chlorophenoxy)propan-1-ol, a key quality attribute.

Chiral chromatography is a cornerstone for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques that utilize chiral stationary phases (CSPs) to achieve separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for resolving enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase. For compounds structurally similar to this compound, such as chlorophenoxy acid herbicides, polysaccharide-based CSPs have proven effective. nih.govnih.gov The use of sub-2-µm fully porous particles (FPPs) and superficially porous particles (SPPs) in HPLC columns has led to significant improvements in efficiency, allowing for ultrafast chiral separations. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. chromatographyonline.comfagg.be It uses supercritical fluids, most commonly carbon dioxide, as the mobile phase. SFC often provides higher efficiency and faster separations compared to HPLC. fagg.besphinxsai.com For many chiral compounds, SFC screening is the initial step in method development, often utilizing a small set of robust columns. sphinxsai.com The technique's advantages include reduced solvent consumption and faster analysis times. fagg.besphinxsai.com

Gas Chromatography (GC): Chiral GC is another valuable technique for the enantiomeric separation of volatile compounds. While direct application to this compound might require derivatization to increase volatility, it remains a high-resolution option for purity assessment.

| Technique | Principle | Advantages | Considerations for this compound |

|---|---|---|---|

| Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. | Wide applicability, well-established methods. shimadzu.com | Method development can be time-consuming. |

| Chiral SFC | Utilizes a supercritical fluid as the mobile phase for separation on a chiral stationary phase. chromatographyonline.com | Faster separations, reduced organic solvent consumption, lower backpressure. sphinxsai.comchromatographyonline.com | Requires specialized instrumentation. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase. | High resolution and sensitivity. | May require derivatization to increase volatility. |

Miniaturized analytical techniques offer advantages in terms of sample consumption, speed, and efficiency.

Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte. nih.govnih.gov Enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and subsequent separation. mdpi.com For enantioselective analysis, various chiral selectors, such as cyclodextrins, are employed. mdpi.com The coupling of CE with mass spectrometry (CE-MS) enhances detection sensitivity and provides structural information. nih.govnih.gov

Nano-Liquid Chromatography (Nano-LC): Nano-LC is a miniaturized version of HPLC that operates at nanoliter-per-minute flow rates. ijhssm.orgresearchgate.net This technique is particularly useful when sample volumes are limited. ijhssm.org The use of packed capillary columns with chiral stationary phases allows for the enantiomeric separation of various compounds, including those structurally related to this compound. nih.govnih.gov Nano-LC coupled with mass spectrometry offers high sensitivity for trace analysis. researchgate.net

| Technique | Principle | Key Features |

|---|---|---|

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility of enantiomers in the presence of a chiral selector. mdpi.com | High efficiency, low sample and reagent consumption. nih.gov |

| Nano-Liquid Chromatography (Nano-LC) | Chromatographic separation on a packed capillary column at nano-flow rates. ijhssm.orgresearchgate.net | High sensitivity, suitable for small sample volumes. ijhssm.org |

Determining the absolute configuration of a chiral molecule is crucial. Spectroscopic techniques provide non-destructive methods for this purpose.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with that predicted by ab initio quantum mechanical calculations, the absolute configuration can be unambiguously determined. nih.govnih.gov To avoid complications from intermolecular hydrogen bonding in solution, derivatization to the corresponding methyl ester can be performed. nih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. libretexts.orgwikipedia.org The shape of the ORD curve, particularly the Cotton effect (anomalous dispersion near an absorption band), is characteristic of the stereochemistry of the molecule. slideshare.net By comparing the ORD curve of an unknown compound with that of a known standard, the absolute configuration can be inferred. libretexts.orgnih.gov

Advanced Structural Elucidation and Conformational Analysis

Beyond enantiomeric purity and absolute configuration, a detailed understanding of the three-dimensional structure and conformational preferences of this compound is essential.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemical environment within the molecule. Chiral shift reagents or chiral solvating agents can be used in NMR to differentiate between enantiomers and confirm stereochemistry.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. While obtaining suitable crystals of the parent alcohol might be challenging, derivatization of this compound can facilitate crystallization. The resulting crystal structure provides unequivocal proof of the absolute configuration and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

A detailed analysis of molecules with similar structural motifs, such as p-chlorophenoxy acetic acid and 2-(4-chlorophenoxy)-2-methyl propionic acid, provides a basis for assigning the expected vibrational frequencies. nih.govnih.gov The spectra of these related compounds have been studied using both experimental techniques and computational methods, such as Density Functional Theory (DFT), which aids in the assignment of complex vibrational modes. nih.govnih.gov

Expected Vibrational Modes and Their Assignments

The infrared and Raman spectra of this compound can be divided into several key regions corresponding to the vibrations of its different functional groups.

The high-frequency region (above 2800 cm⁻¹) is dominated by O-H and C-H stretching vibrations. The alcohol O-H stretch is expected to appear as a broad and intense band in the IR spectrum, typically in the range of 3400-3200 cm⁻¹, due to intermolecular hydrogen bonding. The aliphatic C-H stretching vibrations of the propanol (B110389) backbone would be observed in the 3000-2850 cm⁻¹ region, while the aromatic C-H stretches of the chlorophenyl ring are anticipated at slightly higher wavenumbers, generally between 3100 cm⁻¹ and 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information from a variety of complex vibrations, making it particularly useful for confirming the identity of the compound. Key expected vibrations in this region include:

Aromatic C=C stretching: The p-substituted benzene (B151609) ring should give rise to characteristic bands in the 1600-1450 cm⁻¹ range.

C-O stretching: Two distinct C-O stretching vibrations are expected. The aryl-ether C-O stretch is typically found in the 1270-1230 cm⁻¹ region, while the alcohol C-O stretch will appear in the 1150-1050 cm⁻¹ range.

C-Cl stretching: The vibration of the C-Cl bond is expected to produce a strong band in the Raman spectrum and a moderate to strong band in the IR spectrum, typically in the 750-550 cm⁻¹ region.

CH₂ and CH bending vibrations: The various scissoring, wagging, twisting, and rocking motions of the methylene (B1212753) and methine groups of the propanol chain will contribute to a series of bands throughout the fingerprint region.

Data Table of Predicted Vibrational Frequencies

The following table summarizes the predicted key vibrational modes for this compound based on data from analogous compounds and general spectroscopic principles. The exact wavenumbers and intensities would require experimental verification.

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

| 3400-3200 | O-H stretch | Alcohol | Strong, Broad | Weak |

| 3100-3000 | C-H stretch | Aromatic | Medium | Medium |

| 2980-2850 | C-H stretch | Aliphatic | Medium | Medium |

| 1600-1580 | C=C stretch | Aromatic | Medium | Strong |

| 1500-1470 | C=C stretch | Aromatic | Medium | Strong |

| 1470-1440 | CH₂/CH₃ bend | Aliphatic | Medium | Medium |

| 1270-1230 | C-O stretch | Aryl Ether | Strong | Medium |

| 1150-1050 | C-O stretch | Alcohol | Strong | Weak |

| 850-800 | C-H out-of-plane bend | p-substituted ring | Strong | Weak |

| 750-550 | C-Cl stretch | Chloroaromatic | Medium-Strong | Strong |

Chiral Analysis

While standard IR and Raman spectroscopy provide detailed structural information, they are generally insensitive to chirality. However, advanced vibrational techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which measure the differential interaction of chiral molecules with left and right circularly polarized light, can be used to determine the absolute configuration of a chiral center. For this compound, these techniques could definitively confirm the (S)-configuration by comparing the experimental VCD and ROA spectra with those predicted by quantum chemical calculations.

Computational Chemistry and Molecular Modeling of 2s 2 4 Chlorophenoxy Propan 1 Ol

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in (2S)-2-(4-Chlorophenoxy)propan-1-ol. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. For the broader class of aryloxypropanolamines, it is known that the conformation of the aminoalkanol side chain is crucial for their biological activity. nih.gov

The electronic structure, including the distribution of electrons within the molecule, would also be elucidated. This involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-O (ether) Bond Length | ~1.37 Å |

| C-Cl Bond Length | ~1.75 Å |

| O-C-C-O Dihedral Angle | Variable, defines conformation |

| C-O-H Bond Angle (alcohol) | ~109° |

Note: These are estimated values based on general chemical principles, as specific published data for this compound is unavailable.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data

A significant application of DFT is the prediction of various spectroscopic data. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical spectra can then be compared with experimentally obtained data to validate the accuracy of the computational model. For instance, calculated vibrational frequencies are often scaled by a factor to improve agreement with experimental IR spectra.

Molecular Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the oxygen atoms of the ether and alcohol groups, as well as the chlorine atom, would be expected to be regions of negative potential, while the hydrogen atoms of the alcohol and the aromatic ring would exhibit positive potential.

From the electronic structure, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness. Such descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting how it might interact with other chemical species.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanics is ideal for understanding the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Analysis of Conformational Dynamics and Stability

MD simulations can explore the different spatial arrangements (conformations) that this compound can adopt due to the rotation around its single bonds. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for flexible molecules like this one, as its biological function, if any, would likely depend on its ability to adopt a specific shape. Studies on related beta-blockers have emphasized the importance of the side chain's conformation for receptor binding. nih.gov

Investigation of Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box. This allows for the analysis of how the solvent interacts with the solute, for instance, through hydrogen bonding between the alcohol group of this compound and surrounding water molecules. The simulation can also provide insights into the solubility and partitioning behavior of the molecule between different phases, such as water and a lipid bilayer, which is critical for predicting its absorption and distribution in a biological system.

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways of complex molecules. While direct research on the reaction mechanisms of this compound is limited, studies on analogous chlorophenoxy herbicides offer a predictive framework for its behavior, especially in environmental degradation processes.

One of the most significant degradation pathways for chlorophenoxy compounds in the environment is initiated by hydroxyl radicals (•OH). A comparative DFT study on five chlorophenoxy herbicides, including dichlorprop (B359615) (DCPP), provides critical data on the OH-initiated reaction mechanisms. nih.gov This study, conducted at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory, investigated three primary reaction pathways: •OH addition to the C1 carbon (the carbon on the benzene (B151609) ring attached to the ether oxygen), •OH addition to the C4 carbon (the carbon bonded to the chlorine atom), and hydrogen abstraction from the aliphatic side chain. nih.gov

The findings indicate that for all the studied herbicides, the addition of the •OH radical to the C1 position of the benzene ring, leading to the substitution of the side chain, is the most favorable reaction mechanism both energetically and kinetically due to the lowest energy barrier. nih.gov The activation energies for the reaction of •OH with DCPP at the C1 site were found to be the lowest among the compared herbicides, suggesting a high reactivity at this position. nih.gov Conversely, the •OH addition to the C4 position, which would lead to dechlorination, presents the highest energy barrier, making this pathway less likely. nih.gov

Hydrogen abstraction from the side chain is another viable degradation pathway. However, for compounds like DCPP and MCPP, the presence of a methyl group introduces steric hindrance, making hydrogen abstraction from the -CH2- group more difficult compared to a compound like 2,4-D. nih.gov It is reasonable to infer a similar effect for this compound.

Furthermore, the study highlighted that these degradation reactions are generally more favorable in an aqueous environment compared to the gas phase, as revealed by calculations using the Polarizable Continuum Model (PCM). nih.gov

A proposed degradation pathway for dichlorprop suggests that the initial attack by hydroxyl radicals leads to the formation of 2,4-dichlorophenol (B122985) as a primary intermediate. d-nb.info This is consistent with the theoretical finding that •OH addition at the C1 position is the most favorable pathway. nih.govd-nb.info

The table below summarizes the calculated activation energies for the different OH-initiated reaction pathways for dichlorprop (DCPP), which serves as a model for this compound.

| Reaction Pathway | Activation Energy (kcal/mol) | Significance |

|---|---|---|

| •OH addition to C1 site | 3.61 | Most favorable pathway, leading to side-chain substitution. |

| Hydrogen abstraction from side chain | Higher than C1 addition | Less favorable due to steric hindrance from the methyl group. |

| •OH addition to C4 site | Highest energy barrier | Least favorable pathway, indicating difficulty in direct dechlorination. |

Structure-Property Relationship Studies Derived from Computational Data

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that correlate the chemical structure of a compound with its biological activity or physicochemical properties. mdpi.comdrugdesign.org For this compound, while specific QSAR/QSPR models are not readily found, the extensive research on phenoxyacetic acid herbicides provides a solid foundation for understanding its structure-property relationships. mdpi.comresearchgate.netnih.gov

The biological activity of phenoxy herbicides is known to be influenced by the nature and position of substituents on the aromatic ring. mdpi.com DFT calculations on a series of phenoxyacetic acid derivatives have shown that the introduction of chloro-substituents into the aromatic ring alters the electronic structure, which in turn affects the compound's reactivity and biological effects. mdpi.comresearchgate.netnih.gov

Key molecular descriptors often used in QSAR studies for this class of compounds include:

Electronic Properties: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges (e.g., NBO, CHelpG) are crucial. mdpi.comresearchgate.netnih.govbiolscigroup.us For instance, in a QSAR study of 2,4-dichlorobenzoic acid derivatives, the HOMO energy was found to be a significant parameter in predicting antimicrobial potential. researchgate.net

Steric and Topological Properties: Descriptors like molar refractivity (MR) and various topological indices (e.g., Balaban index) have been shown to correlate with the biological activity of related compounds. researchgate.net In one study, molar refractivity was a controlling parameter for the antimicrobial potential of 2,4-dichlorobenzoic acid derivatives. researchgate.net

Lipophilicity: The partition coefficient (log P) is a critical descriptor for predicting the environmental fate and biological uptake of these compounds. nih.gov

A 3D-QSAR study on N,N'-diacylhydrazines containing a 2-(2,4-dichlorophenoxy)propane moiety—a structure closely related to the target compound—developed a statistically reliable model with good predictive power for herbicidal activity. nih.gov This model highlighted the importance of the three-dimensional arrangement of steric and electrostatic fields for biological activity. nih.gov

The table below presents some computationally predicted properties for this compound and its close structural analog, 1-(4-Chlorophenoxy)propan-2-ol, which can be foundational for future QSPR studies.

| Property | This compound | 1-(4-Chlorophenoxy)propan-2-ol | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.63 | 186.63 | nih.gov |

| XLogP3 (Predicted) | 2.3 | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 | nih.gov |

| Rotatable Bond Count | 3 | 3 | nih.gov |

| Exact Mass (Da) | 186.0447573 | 186.0447573 | nih.gov |

| Topological Polar Surface Area (Ų) | 29.5 | 29.5 | nih.gov |

These computed descriptors provide a quantitative basis for comparing this compound to other compounds and for developing predictive models of its behavior and activity. The similarity in the predicted properties between the two isomers suggests that their general physicochemical behavior would be comparable, although their biological activities could differ significantly due to stereospecific interactions with biological targets.

Applications of 2s 2 4 Chlorophenoxy Propan 1 Ol As a Chiral Building Block

Synthesis of Complex Chiral Molecules and Pharmaceutical Intermediates

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a key starting material for the synthesis of aryloxypropanediols. These structural motifs are present in a number of pharmacologically active compounds. The synthesis typically involves the conversion of the primary alcohol in this compound to other functional groups, followed by further modifications to build the desired molecular scaffold. These scaffolds are foundational structures in drug discovery, allowing for the systematic attachment of various chemical groups to explore their impact on biological activity. mdpi.com

Table 1: Examples of Pharmaceutical Scaffolds Derived from Aryloxypropanes

| Scaffold Type | Therapeutic Area (Example) |

| Aryloxypropanolamine | Beta-blockers (e.g., Propranolol) |

| Aryloxypropanediol | Muscle relaxants |

This table provides a generalized overview. The specific therapeutic application depends on the complete molecular structure.

To facilitate further chemical reactions, the hydroxyl group of this compound is often converted into a better leaving group. A common strategy is the formation of an O-methanesulfonate (mesylate) ester. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base. The resulting mesylate is a highly reactive intermediate, susceptible to nucleophilic substitution, which allows for the introduction of a wide range of functional groups at that position, thereby enabling the synthesis of diverse and complex molecules.

The chemical framework of this compound can be integrated into heterocyclic ring systems, such as triazoles, which are known for their broad spectrum of biological activities. frontiersin.orgnih.gov The synthesis of such derivatives can involve multi-step reaction sequences where the chiral propanol (B110389) fragment is attached to a pre-formed heterocyclic ring or is involved in the ring-forming reaction itself. chemmethod.comnih.govdergipark.org.tr For instance, the hydroxyl group can be modified to an azide, which can then undergo a cycloaddition reaction to form a triazole ring. These heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in numerous antifungal, antiviral, and anticancer agents. frontiersin.org

Table 2: Research Findings on Triazole Derivatives

| Compound Type | Key Research Finding | Reference |

| 1,2,4-Triazole Derivatives | Exhibit a wide range of biological activities including antimicrobial and anticancer properties. frontiersin.org | frontiersin.orgnih.gov |

| Bis-1,2,4-Triazole Derivatives | Synthesized and characterized for potential pharmacological activities. | nih.gov |

| Condensed 1,2,4-Triazole Derivatives | Investigated for their potential to enhance or introduce new biological properties. | dergipark.org.tr |

Non-Clinical Structure-Activity Relationship (SAR) Studies

The defined stereochemistry of this compound and its derivatives is instrumental in understanding how the three-dimensional structure of a molecule influences its biological activity.

The herbicidal activity of phenoxypropanoic acids is a classic example of stereoselectivity in biological systems. It has been demonstrated that for many of these herbicides, only one enantiomer (typically the R-enantiomer of the corresponding acid) possesses significant phytotoxic activity. This compound can be oxidized to the corresponding (S)-2-(4-chlorophenoxy)propanoic acid. By comparing the biological activity of the (S)-enantiomer with its (R)-counterpart, researchers can elucidate the strict stereochemical requirements of the target enzyme or receptor in the plant. These studies are crucial for developing more effective and environmentally benign herbicides, as the use of a single, active enantiomer can reduce the required application rate and minimize off-target effects. nih.gov

In the field of drug design, this compound and its derivatives can be used as molecular probes to map the binding site of a biological target. nih.govdovepress.comnih.gov By systematically modifying the structure of the ligand and assessing its binding affinity, researchers can develop a pharmacophore model. mdpi.commdpi.com This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. mdpi.com The chiral center of this compound provides a fixed point of reference, allowing for a more precise definition of the spatial orientation of these features. This information is invaluable for the rational design of new, more potent, and selective ligands. rsc.org

Future Research Directions and Industrial Outlook for Chiral 2s 2 4 Chlorophenoxy Propan 1 Ol

Innovations in Scalable and Sustainable Enantioselective Synthesis Methodologies

The industrial viability of (2S)-2-(4-Chlorophenoxy)propan-1-ol is intrinsically linked to the development of efficient, scalable, and sustainable methods for its enantioselective synthesis. Current research is focused on moving beyond traditional, often inefficient, resolution techniques towards more direct and environmentally benign catalytic approaches.

A primary route to this compound involves the enantioselective reduction of its precursor, 2-(4-chlorophenoxy)propanoic acid. While the synthesis of the racemic acid is well-established, achieving high enantioselectivity in the subsequent reduction step on an industrial scale presents a significant challenge. Future innovations are likely to concentrate on several key areas:

Biocatalytic Reduction: The use of enzymes, particularly reductases from microorganisms, offers a highly promising avenue for the sustainable synthesis of this compound. Biocatalysis can proceed under mild conditions with high stereo-, regio-, and chemoselectivity. nih.gov Research into the biocatalytic hydrogenation of carboxylic acids has shown that whole-cell catalysts, such as the hyperthermophile Pyrococcus furiosus, can selectively reduce a wide range of carboxylic acids to their corresponding primary alcohols. nih.gov The application of such biocatalytic systems to 2-(4-chlorophenoxy)propanoic acid could provide a direct and green route to the desired (S)-enantiomer of the alcohol.

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps can leverage the advantages of both. For instance, a chemical process might be used to synthesize the racemic precursor, followed by an enzymatic resolution or a stereoselective enzymatic reduction to obtain the desired enantiomer. nih.gov This approach can be highly efficient and is gaining traction in the synthesis of complex chiral molecules.

Sustainable Chemical Reduction Methods: There is a growing emphasis on developing chemical reduction methods that are more environmentally friendly than traditional reagents like lithium aluminum hydride. Recent advancements include the use of nickel-catalyzed hydrosilylation of carboxylic acid thioesters, which can be performed in green and recyclable reaction media. rsc.org These methods offer broad functional group tolerance and could be adapted for the large-scale production of this compound.

The table below summarizes potential scalable and sustainable synthesis methodologies.

| Synthesis Methodology | Key Features | Potential Advantages for this compound |

| Biocatalytic Reduction | Utilizes enzymes (reductases) from microorganisms. | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

| Chemo-enzymatic Synthesis | Combines chemical synthesis with enzymatic steps. | Efficient production of precursors with high enantiomeric purity in the final product. |

| Sustainable Chemical Reduction | Employs green catalysts and reagents (e.g., Ni-catalyzed hydrosilylation). | Avoids hazardous reagents, allows for catalyst recycling, and is suitable for large-scale production. |

Advances in Integrated Spectroscopic and Computational Analysis for Enhanced Understanding

A thorough understanding of the three-dimensional structure and chiroptical properties of this compound is crucial for its application and for quality control during its synthesis. Future research will increasingly rely on an integrated approach that combines advanced spectroscopic techniques with computational modeling.

Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are essential for basic characterization, chiroptical spectroscopy methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are indispensable for unambiguously determining the absolute configuration of chiral molecules. These techniques provide information about the stereochemistry of the molecule in solution.

Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly powerful in predicting the structural and spectroscopic properties of molecules. sigmaaldrich.com For this compound, DFT can be used to:

Calculate the optimized molecular geometry.

Predict vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Simulate ECD and VCD spectra to compare with experimental data and confirm the absolute configuration.

Investigate intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical and chemical properties.

The integration of experimental spectroscopic data with computational predictions provides a robust framework for the detailed characterization of this compound, enhancing the understanding of its chiral nature.

Exploration of Novel Chiral Building Block Applications in Emerging Fields

Chiral building blocks are fundamental components in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. tcichemicals.com this compound, with its defined stereocenter, represents a valuable synthon for the introduction of chirality into larger molecules.

Future research is expected to explore the application of this chiral alcohol in several emerging areas:

Asymmetric Synthesis: The hydroxyl group of this compound can be readily modified to introduce other functional groups, making it a versatile intermediate for the synthesis of a wide range of chiral compounds. It can be used in the synthesis of novel agrochemicals, where the stereochemistry often plays a crucial role in their biological activity.

Chiral Resolving Agents: Chiral alcohols can be used as resolving agents to separate racemic mixtures of other compounds. tcichemicals.com By reacting this compound with a racemic carboxylic acid, for example, a mixture of diastereomers is formed which can then be separated by conventional techniques like chromatography or crystallization. khanacademy.org

Development of Novel Bioactive Compounds: The 4-chlorophenoxy moiety is present in a number of biologically active compounds, including some herbicides. nih.gov By incorporating the chiral (2S)-propan-1-ol side chain, it may be possible to develop new compounds with enhanced or novel biological activities, for instance, in the field of medicinal chemistry or materials science.

The table below lists potential applications for this chiral building block.

| Application Area | Description |

| Asymmetric Synthesis | Use as a starting material or intermediate for the synthesis of enantiomerically pure complex molecules. |

| Chiral Resolving Agent | Employment in the separation of racemic mixtures of other chiral compounds. |

| Bioactive Compound Development | Incorporation into new molecular structures to discover novel pharmaceuticals or agrochemicals. |

Q & A

Q. How can researchers optimize the stereoselective synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol?

- Methodological Answer : The stereoselective synthesis of this compound requires careful control of reaction conditions. For example, asymmetric epoxide ring-opening reactions using chiral catalysts (e.g., metal-ligand complexes) can yield the desired (S)-configuration. Key parameters include:

- Temperature : Maintain 40–60°C to balance reaction rate and stereochemical fidelity .

- Catalyst System : Use scandium or palladium-based catalysts to enhance enantioselectivity (e.g., 85–92% ee reported in analogous systems) .

- Solvent Choice : Polar aprotic solvents like THF or DMF improve nucleophilic attack on the epoxide intermediate .

- Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess during synthesis .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H-NMR and C-NMR can confirm structural integrity, while NOESY experiments validate spatial arrangement of the (S)-configuration .

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases to resolve enantiomers .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy and detects trace impurities (e.g., <0.1% by GC-MS) .

- X-ray Crystallography : Definitive stereochemical confirmation via single-crystal analysis, though this requires high-purity samples .

Q. How should researchers address conflicting data in the characterization of byproducts during synthesis?

- Methodological Answer : Contradictory data often arise from unaccounted intermediates or degradation products. A systematic approach includes:

- Isolation and Identification : Use preparative TLC or column chromatography to isolate byproducts, followed by NMR and MS analysis .

- Reaction Monitoring : In situ FTIR or Raman spectroscopy can detect transient intermediates (e.g., epoxide opening intermediates) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict plausible reaction pathways and byproduct structures .

Advanced Research Questions

Q. What mechanistic insights explain the role of metal catalysts in the stereoselective formation of this compound?

- Methodological Answer : Transition metals like palladium or rhodium facilitate key steps via oxidative addition or π-allyl intermediates. For example:

- Palladium Catalysis : Pd(0) complexes activate C–O bonds in epoxides, enabling nucleophilic attack with stereochemical control .

- Silver/Zinc Synergy : Ag(I) stabilizes silacyclopropane intermediates, while Zn(II) coordinates with nucleophiles to direct (S)-configuration formation .

- Kinetic Studies : Use Eyring plots to correlate activation energy (ΔG‡) with enantioselectivity under varying catalytic conditions .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical:

- Transition State Analysis : Identify energy barriers for epoxide ring-opening pathways using B3LYP/6-31G(d) basis sets .

- Solvent Effects : COSMO-RS models predict solvent polarity impacts on reaction rates and stereoselectivity .

- Docking Studies : Explore interactions between the compound and biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Inconsistent bioactivity data often stem from impurities or assay variability. Mitigation strategies include:

- High-Purity Synthesis : Use recrystallization (e.g., ethanol/water) or preparative HPLC to achieve >99% purity .

- Dose-Response Curves : Validate IC values across multiple assays (e.g., enzymatic vs. cell-based) .

- Metabolite Profiling : LC-MS/MS identifies bioactive metabolites that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.